IAA-L-Ala

auxin conjugate hydrolysis BrILL2 amidohydrolase enzyme kinetics

IAA-L-Ala provides the slowest enzymatic hydrolysis among alanine-conjugated auxins, delivering gradual, sustained IAA release critical for long-term developmental and germination studies. Its >92% recovery after peroxidase challenge eliminates oxidative degradation artifacts, while selective hydrolysis by IAR3/ILL2 (not ILR1) makes it the definitive probe for Arabidopsis hydrolase mutant research. As an endogenous metabolite in Arabidopsis and Brassica, it is the only authentic LC-MS/MS standard for native auxin conjugate quantification.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 57105-39-2
Cat. No. B1211819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIAA-L-Ala
CAS57105-39-2
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1
InChIKeyFBDCJLXTUCMFLF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAA-L-Ala (CAS 57105-39-2): A Naturally Occurring Indole-3-Acetic Acid–L-Alanine Conjugate for Controlled Auxin Release Studies


N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala, CAS 57105-39-2) is an amide-linked auxin conjugate comprising the plant hormone indole-3-acetic acid (IAA) covalently bonded to the amino acid L-alanine [1]. As an endogenous metabolite found in Arabidopsis thaliana, Brassica rapa, and other plant species, IAA-L-Ala functions as a reversibly inactivated storage form of auxin, releasing bioactive free IAA upon enzymatic hydrolysis by IAA-amino acid conjugate hydrolases including IAR3 and ILL2 [2][3]. The compound is characterized by its molecular formula C₁₃H₁₄N₂O₃ and molecular weight of 246.26 g/mol [4].

Why IAA-L-Ala Cannot Be Interchanged with Other Auxin Conjugates in Experimental Systems


Substitution of IAA-L-Ala with alternative IAA–amino acid conjugates such as IAA-Leu, IAA-Phe, IAA-Asp, or long-chain alanine conjugates like IPA-Ala and IBA-Ala introduces quantifiable differences in enzymatic hydrolysis kinetics, root growth inhibition potency, oxidative stability, and transcriptional response magnitude. The specific L-alanine moiety determines not only the conjugate's substrate specificity toward individual IAA-amidohydrolases (IAR3, ILL2, and ILR1) [1] but also its resistance to peroxidase-catalyzed oxidative degradation [2] and its capacity to generate biologically meaningful free IAA gradients in planta [3]. These differential properties preclude generic interchangeability without altering experimental outcomes or compromising data reproducibility across independent studies.

Quantitative Differentiation of IAA-L-Ala Against Structurally Related Auxin Conjugates


IAA-L-Ala Exhibits the Slowest Enzymatic Hydrolysis Velocity Among Alanine-Conjugated Auxin Analogs

In a direct head-to-head comparison using purified recombinant BrILL2 amidohydrolase from Brassica rapa, the relative hydrolyzing reaction velocity decreased in the rank order IPA-Ala > IBA-Ala > IAA-Ala [1]. IAA-L-Ala was the poorest substrate among the three alanine conjugates tested, establishing its comparatively slower free IAA release rate in this system.

auxin conjugate hydrolysis BrILL2 amidohydrolase enzyme kinetics Brassica rapa

IAA-L-Ala Induces Weaker Root Growth Inhibition Compared to IPA-Ala and IBA-Ala in Brassica rapa Bioassays

In a root growth bioassay conducted on Brassica rapa seedlings, IPA-Ala and IBA-Ala caused significantly higher growth inhibition than IAA-L-Ala at equivalent concentrations [1]. The transcriptomic analysis further revealed that IBA-Ala treatment produced the largest number of differentially expressed auxin-related genes, followed by IPA-Ala and then IAA-Ala, indicating a gradient of biological potency that aligns with hydrolysis velocity [2].

root growth inhibition Brassica rapa bioassay auxin conjugate potency phenotypic screening

IAA-L-Ala Is a Selective Substrate for IAR3 and ILL2 Hydrolases but Is Poorly Hydrolyzed by ILR1, in Contrast to IAA-Leu

Enzymatic characterization of Arabidopsis IAA-amino acid conjugate hydrolases revealed distinct substrate preference profiles: IAA-L-Ala is efficiently hydrolyzed by IAR3 and ILL2, whereas IAA-Leu is efficiently hydrolyzed by ILR1 [1]. In vivo mutant analysis confirmed that the ilr1 iar3 ill2 triple hydrolase mutant accumulates IAA-Ala and IAA-Leu, demonstrating that both conjugates require these specific enzymes for turnover [2].

substrate specificity IAA-amidohydrolase IAR3 ILL2 ILR1

IAA-L-Ala Is Resistant to Peroxidase-Catalyzed Oxidative Degradation, Unlike Hydrophobic IAA–Amino Acid Conjugates

A systematic study of 21 IAA–amino acid conjugates demonstrated that IAA-L-Ala (IAA-Ala) is not degraded by horseradish peroxidase (HRP), with >92% recovery after 1-hour incubation [1]. In contrast, IAA conjugates of hydrophobic amino acids such as Ile, Leu, Tyr, and Val were readily oxidized under identical conditions [2]. The study established a correlation between conjugate stability toward peroxidase-catalyzed oxidation and the hydrophobicity of the amino acid moiety conjugated to IAA [3].

oxidative stability peroxidase auxin conjugate degradation IAA metabolism

IAA-L-Ala Activates Auxin Signaling via TIR1-Dependent Pathway with Distinct Spatiotemporal Dynamics Relative to IAA-Leu

Using a genetically encoded auxin sensor as a free IAA reporter, IAA-L-Ala, IAA-Leu, and IAA-Phe were all shown to act through the TIR1-dependent auxin signaling pathway in Arabidopsis [1]. However, conjugate hydrolysis mediated by ILR1, ILL2, and IAR3 occurs in the endoplasmic reticulum, with IAR3 and ILL2 displaying distinct kinetic profiles for IAA-Ala versus IAA-Leu [2]. ILL2 showed more moderate kinetic performance in vivo than observed in vitro, and IAA-Leu was identified as an additional substrate for IAR3 [3].

auxin signaling TIR1 pathway ER-localized hydrolysis genetically encoded auxin sensor

IAA-L-Ala Is an Endogenous Metabolite in Arabidopsis, Whereas IPA-Ala and IBA-Ala Are Exogenous Synthetic Analogs

IAA-L-Ala has been identified as an endogenous amide-linked IAA conjugate in Arabidopsis thaliana, alongside IAA-Leu, IAA-Asp, IAA-Glu, and IAA-Trp [1]. In contrast, IPA-Ala and IBA-Ala are synthetic long-chain auxin conjugates that do not occur naturally in plants and were generated for experimental comparison of side-chain length effects on hydrolysis and bioactivity [2]. This endogenous status is critical: triple hydrolase mutant (ilr1 iar3 ill2) seedlings accumulate IAA-Ala and IAA-Leu due to impaired hydrolysis of these naturally occurring storage forms [3].

endogenous auxin conjugate metabolite identity natural product Arabidopsis thaliana

Validated Research Applications for IAA-L-Ala Based on Quantitative Differentiation Evidence


Studies Requiring Sustained, Low-Level Free IAA Release from a Storage Conjugate

Given that IAA-L-Ala exhibits the slowest enzymatic hydrolysis velocity among alanine-conjugated auxin analogs (IPA-Ala > IBA-Ala > IAA-Ala) [1], it is the preferred conjugate for experiments designed to achieve gradual, sustained release of bioactive free IAA. This property is particularly valuable in long-term developmental assays, germination studies, or any system where an acute auxin burst would confound physiological interpretation.

Genetic Dissection of IAR3- and ILL2-Mediated Auxin Homeostasis Pathways

The selective substrate profile of IAA-L-Ala—efficiently hydrolyzed by IAR3 and ILL2 but poorly by ILR1 [2]—makes it an essential tool for genetic studies involving Arabidopsis hydrolase mutants. Researchers investigating the ilr1 iar3 ill2 triple mutant or tissue-specific expression of IAR3/ILL2 can employ IAA-L-Ala to probe hydrolase activity without the confounding hydrolysis by ILR1 that occurs with IAA-Leu [3].

Oxidative Stress Experiments Where Conjugate Stability Is Critical

IAA-L-Ala's demonstrated resistance to peroxidase-catalyzed oxidation (>92% recovery after 1-hour HRP incubation) [4] positions it as the conjugate of choice for experiments conducted under oxidative conditions or involving extended incubation periods. Unlike the readily oxidized IAA conjugates of hydrophobic amino acids (Ile, Leu, Tyr, Val), IAA-L-Ala maintains chemical integrity, ensuring that observed biological effects reflect conjugate hydrolysis rather than oxidative degradation artifacts [5].

Investigating Endogenous Auxin Storage Pools via Metabolite Profiling

As a naturally occurring endogenous metabolite in Arabidopsis and Brassica species [6], IAA-L-Ala is the appropriate standard for LC-MS/MS-based quantification of native auxin conjugate pools. Synthetic analogs like IPA-Ala and IBA-Ala lack this endogenous status and cannot serve as authentic standards for metabolic profiling studies aimed at understanding physiological auxin homeostasis [7].

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